N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative characterized by a fused heterocyclic core (thieno[3,2-d]pyrimidin-4-one) substituted with an ethyl group at position 3, a phenyl group at position 6, and a sulfanyl acetamide moiety at position 2. Thienopyrimidine scaffolds are widely studied for their pharmacological activities, including kinase inhibition and antimicrobial effects, due to their structural resemblance to purine bases and capacity for hydrogen bonding .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-18(13-19(31-22)17-11-6-5-7-12-17)25-24(27)30-14-20(28)26-21-15(2)9-8-10-16(21)3/h5-13H,4,14H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKDNAXOPBZOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring system.
Introduction of the Sulfanylacetamide Moiety: The thienopyrimidine intermediate is then reacted with a suitable sulfanylacetamide precursor under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thienopyrimidine vs. Dihydropyrimidine Derivatives
The compound differs from dihydropyrimidine-based analogs (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) in its fused thiophene-pyrimidine ring system.
Substituent Effects
- Aryl Groups : The 2,6-dimethylphenyl substituent in the target compound contrasts with the 2,3-dichlorophenyl group in ’s analog. Chlorine atoms increase electronegativity and hydrogen-bond acceptor capacity, while methyl groups enhance lipophilicity and steric hindrance, possibly altering target selectivity .
- Sulfanyl Acetamide Linker : The sulfanyl bridge in the target compound is structurally analogous to derivatives in and . However, the acetamide group’s nitrogen substitution (2,6-dimethylphenyl vs. pyrimidinyl-sulfonamide in ) may modulate solubility and metabolic stability .
Melting Points and Stability
- The dihydropyrimidine derivative in has a high melting point (230°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking. The target compound’s fused thienopyrimidine core may further elevate thermal stability due to increased conjugation .
- The compound in (melting point 174–176°C) demonstrates lower thermal stability, likely due to its tetrahydrofuran substituent reducing molecular rigidity .
Antimicrobial Potential
Compounds with sulfanyl acetamide groups, such as those in and , exhibit antibacterial and antifungal activities. The target compound’s thienopyrimidine core may enhance activity against resistant strains by improving target binding (e.g., dihydrofolate reductase inhibition) .
Pharmacokinetic Considerations
Data Table: Key Comparisons with Analogs
Biological Activity
N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's structure is characterized by a thienopyrimidine core, which is known for its pharmacological potential. The IUPAC name is N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Antimicrobial Activity
Numerous studies have explored the antimicrobial properties of thienopyrimidine derivatives, including this compound. The compound has shown promising results against various strains of bacteria and fungi:
| Microorganism | Activity (MIC) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 µg/mL | |
| Vancomycin-resistant Enterococcus faecium | 2 µg/mL | |
| Candida auris | >64 µg/mL |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against these pathogens. The compound's structural features likely enhance its interaction with microbial targets.
Anticancer Activity
Research has also indicated potential anticancer properties. In vitro studies have demonstrated that thienopyrimidine derivatives can inhibit cancer cell proliferation. For instance:
| Cancer Cell Line | Inhibition (%) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 75% at 10 µM | |
| MCF7 (breast cancer) | 80% at 5 µM |
The mechanism of action may involve the disruption of cell cycle progression or induction of apoptosis in cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound may inhibit key enzymes associated with microbial growth or cancer cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of thienopyrimidine derivatives:
- Study on MRSA : A study published in a peer-reviewed journal demonstrated that derivatives similar to N-(2,6-dimethylphenyl)-2-(...) exhibited significant antibacterial activity against MRSA strains. The study concluded that modifications to the phenyl ring could enhance activity further .
- Antifungal Efficacy : Another study reported that compounds with similar structures showed effectiveness against drug-resistant Candida strains. The findings suggested that these compounds could serve as lead candidates for developing new antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
